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Compound of Interest

Compound Name:
6-(trifluoromethoxy)-2,3-dihydro-

1H-inden-1-ol

CAS No.: 1215279-95-0

Cat. No.: B1423373 Get Quote

The indane scaffold, a bicyclic structure composed of a fused benzene and cyclopentane ring,

is a recognized "privileged structure" in medicinal chemistry. Its rigid, three-dimensional

framework serves as an excellent template for the spatial presentation of functional groups,

enabling precise interactions with biological targets.[1][2] When functionalized to form indanols,

these molecules exhibit a wide range of pharmacological activities, including anti-inflammatory,

antiviral, and CNS-depressant properties.[3]

This guide focuses on a specific, synthetically valuable derivative: 6-(trifluoromethoxy)-2,3-
dihydro-1H-inden-1-ol. The introduction of a trifluoromethoxy (-OCF3) group onto the

aromatic ring is of particular strategic importance in drug design. The -OCF3 group is a

powerful electron-withdrawing substituent, primarily through a strong inductive effect (-I), which

significantly alters the electronic properties of the aromatic ring.[4][5] This modification can

enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.

[6] This document provides a comprehensive overview of the chemical properties, synthesis,

and potential reactivity of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol, offering a

technical resource for its application in research and development.

Synthesis and Manufacturing
The most direct and logical synthetic route to 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
is via the reduction of its corresponding ketone, 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-
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one. This two-step approach leverages well-established and scalable chemical transformations.

Step 1: Synthesis of the Precursor, 6-
(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
The synthesis of substituted 1-indanones is extensively documented, with intramolecular

Friedel-Crafts reactions being a common and effective method.[7] This typically involves the

cyclization of a suitable arylpropionic acid or its corresponding acid chloride.

Step 2: Reduction to 6-(Trifluoromethoxy)-2,3-dihydro-
1H-inden-1-ol
The conversion of the ketone to the target secondary alcohol is a standard carbonyl reduction.

Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is the reagent of

choice for this transformation due to its selectivity, mildness, and operational simplicity.[8]

Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH4), NaBH4 will

selectively reduce aldehydes and ketones without affecting other potentially present functional

groups like esters or amides.[9][10]

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the

borohydride complex to the electrophilic carbonyl carbon.[9][11] The resulting alkoxide is then

protonated by the solvent to yield the final alcohol product.[10]

Substituted Phenylpropionic Acid 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
(CAS: 185388-85-6)

Intramolecular
Friedel-Crafts Cyclization 6-(trifluoromethoxy)-2,3-dihydro-1H-ind

(CAS: 1215279-95-0)

Reduction
(e.g., NaBH4, MeOH)

Click to download full resolution via product page

Caption: Synthetic pathway to the target alcohol.
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Experimental Protocol: Reduction of 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Rationale: This protocol is based on standard, well-documented procedures for the reduction

of ketones to secondary alcohols using sodium borohydride.[12] Methanol is chosen as the

solvent for its ability to dissolve the ketone and act as a proton source for the final workup

step. The reaction is performed at a low temperature initially to control the exothermic

reaction and then allowed to warm to ensure completion.

Procedure:

Dissolve 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol

in a round-bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (NaBH4, 1.1-1.5 eq) portion-wise to the stirred solution.

Caution: Hydrogen gas evolution will occur.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of

the starting ketone.

Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to

neutralize excess NaBH4 and decompose the borate esters.

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate

(Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Purify the crude 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol by column

chromatography on silica gel or recrystallization.

Physicochemical and Spectroscopic Properties
While extensive experimental data for 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is not

readily available in the literature, its properties can be reliably predicted based on its structure

and data from analogous compounds.
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Table 1: Physicochemical Properties

Property
6-(trifluoromethoxy)-2,3-
dihydro-1H-inden-1-one
(Precursor)

6-(trifluoromethoxy)-2,3-
dihydro-1H-inden-1-ol
(Product)

CAS Number 185388-85-6[7] 1215279-95-0

Molecular Formula C10H7F3O2[7] C10H9F3O2

Molecular Weight 216.16 g/mol [7] 218.17 g/mol

Appearance
Pale-yellow to yellow liquid or

semi-solid[7]

Expected to be a white to off-

white solid

Purity
≥97% (Commercially available)

[7]
Dependent on purification

Storage
Sealed in dry, room

temperature[7]

2-8 °C recommended for long-

term stability

Spectroscopic Analysis (Predicted)
The structural confirmation of the synthesized alcohol would rely on standard spectroscopic

techniques. The expected spectral characteristics are as follows:

¹H NMR: The proton NMR spectrum is expected to show significant changes upon reduction

of the ketone.

The benzylic proton on the carbon bearing the hydroxyl group (-CHOH) would appear as a

triplet around 5.2-5.4 ppm.[13][14]

The aliphatic protons of the five-membered ring would show complex multiplets between

1.9-3.1 ppm.[15]

The aromatic protons would appear in the range of 7.2-7.6 ppm, with coupling patterns

influenced by the -OCF3 group.

A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, the

chemical shift of which is dependent on concentration and solvent.
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¹³C NMR:

The most notable change from the ketone precursor would be the disappearance of the

carbonyl signal (>200 ppm) and the appearance of a new signal for the carbon bearing the

hydroxyl group (-CHOH) in the range of 75-80 ppm.[16][17]

The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the

three fluorine atoms.

Infrared (IR) Spectroscopy:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would appear,

characteristic of the O-H stretching vibration of the alcohol.[18]

The strong C=O stretching band from the ketone precursor (around 1700-1720 cm⁻¹)

would be absent.[19]

Strong C-F stretching bands associated with the -OCF3 group are expected in the 1100-

1300 cm⁻¹ region.

Reactivity and Potential Applications
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a benzylic alcohol, a class of compounds

known for their versatile reactivity.[20] The hydroxyl group can serve as a handle for further

molecular elaboration, making this compound a valuable intermediate for building diverse

chemical libraries.

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

6-(trifluoromethoxy)-1-indanone
(Oxidation)

e.g., PCC, CrO3

Ester Derivative
(Esterification)

e.g., Acyl Chloride,
Carboxylic Acid

6-(trifluoromethoxy)-1H-indene
(Dehydration)

Acid Catalyst,
Heat
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Caption: Key potential reactions of the target alcohol.

Key Reactions
Oxidation: As a secondary benzylic alcohol, it can be readily oxidized back to the

corresponding ketone, 6-(trifluoromethoxy)-1-indanone, using mild oxidizing agents like

pyridinium chlorochromate (PCC) or polymer-supported chromium trioxide.[19][21] This

reactivity allows for the protection of the carbonyl group as an alcohol, which can be

regenerated later in a synthetic sequence.

Dehydration: Under acidic conditions and heat, the alcohol can undergo dehydration to form

the corresponding indene, 6-(trifluoromethoxy)-1H-indene.[7][22][23] This reaction proceeds

via an E1 mechanism, favored by the formation of a resonance-stabilized benzylic

carbocation intermediate.[24]

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g.,

acyl chlorides) to form esters.[25] This allows for the introduction of a wide variety of side

chains, which is a common strategy in drug development to modulate properties like

solubility and bioavailability.

Applications in Drug Discovery
The combination of the indanol core and the trifluoromethoxy group makes this molecule a

highly attractive building block for medicinal chemistry programs.

Scaffold for Bioactive Molecules: The indanol framework is present in numerous compounds

with diverse therapeutic applications.[1][2]

Modulation of Physicochemical Properties: The -OCF3 group is known to increase

lipophilicity and metabolic stability.[6] Its strong electron-withdrawing nature can also

influence the pKa of nearby functional groups and alter the molecule's interaction with

protein targets.[5]

Conclusion
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a valuable chemical intermediate with

significant potential in synthetic and medicinal chemistry. While direct literature on this specific

molecule is sparse, its chemical properties and reactivity can be confidently understood
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through the well-established chemistry of the indanol scaffold and the predictable electronic

influence of the trifluoromethoxy group. Its synthesis from the corresponding indanone is

straightforward, and the resulting benzylic alcohol provides a versatile functional handle for the

creation of more complex molecules. For researchers in drug discovery, this compound

represents a strategic building block for developing novel therapeutics with potentially

enhanced pharmacological profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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